1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C10H15F3O2 and a molecular weight of 224.22 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a trifluoropropyl group and a carboxylic acid group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols.
Substitution: Substituted cyclohexane derivatives.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoropropyl group.
Cyclohexanecarboxylic acid: Lacks the fluorinated substituent, making it less lipophilic and less stable.
Uniqueness
1-(3,3,3-Trifluoropropyl)cyclohexane-1-carboxylic acid stands out due to its trifluoropropyl group, which imparts unique chemical and physical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H15F3O2 |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H15F3O2/c11-10(12,13)7-6-9(8(14)15)4-2-1-3-5-9/h1-7H2,(H,14,15) |
InChI Key |
GFEYLNUMTNVQBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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